S-ClopidogrelN-MethylImpurity

Description

The presence of impurities, even in trace amounts, can have a significant impact on a drug's quality, stability, and potentially, its therapeutic effect. biomedres.us Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to limit the levels of impurities in pharmaceutical products. ajprd.comveeprho.com

Impurity profiling is a cornerstone of modern pharmaceutical analysis. ijpsjournal.commedwinpublishers.com It involves a suite of analytical procedures to detect, identify, and quantify various types of impurities, including organic and inorganic impurities, residual solvents, and degradation products. ijpsjournal.comajprd.com The primary goals of impurity profiling are to ensure that any new or existing impurity does not exceed established safety thresholds and to maintain the consistency and quality of the drug substance. ijpsjournal.com

The need for comprehensive impurity profiling is driven by several factors:

Safety: Impurities can sometimes be toxic, mutagenic, or carcinogenic, posing direct health risks to patients. biomedres.us

Efficacy: The presence of impurities can potentially alter the efficacy of the API. veeprho.com

Stability: Impurities can affect the chemical stability of the drug product, leading to degradation and a reduced shelf life. biomedres.usveeprho.com

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and hyphenated techniques like LC-MS are instrumental in the precise separation and characterization of impurities. ijpsjournal.comtandfonline.com

Clopidogrel (B1663587) is an oral antiplatelet agent widely used to prevent blood clots in patients with a history of heart attack or stroke. veeprho.comijsdr.org It functions as a prodrug, meaning it is converted into its active metabolite in the liver. researchgate.net The chemical structure of Clopidogrel is methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate. ijsdr.orgresearchgate.net

During the synthesis and storage of Clopidogrel, several related substances, or impurities, can form. researchgate.net These are compounds with structures chemically similar to Clopidogrel and can arise from various sources, including the manufacturing process, degradation, or the presence of residual starting materials and intermediates. Major identified impurities of Clopidogrel include Clopidogrel related compound A (a hydrolysis product), compound B (a regioisomer), and compound C (the R-enantiomer). researchgate.netresearchgate.net

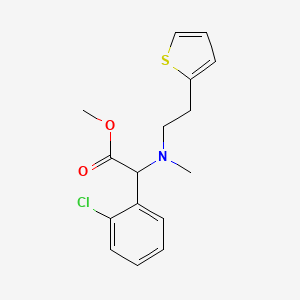

S-Clopidogrel N-Methyl Impurity is a process-related impurity that can be formed during the synthesis of Clopidogrel. researchgate.net Its chemical name is Methyl (S)-2-(2-chlorophenyl)-2-(methyl(2-(thiophen-2-yl)ethyl)amino)acetate. synzeal.com This impurity is of particular interest due to its structural similarity to the active pharmaceutical ingredient.

The formation of this N-methyl compound is considered a side reaction during the manufacturing process. researchgate.net The control of such process-related impurities is crucial, and strategies often involve optimizing synthetic pathways and purification techniques to minimize their presence in the final drug substance. researchgate.net The identification and characterization of S-Clopidogrel N-Methyl Impurity are accomplished using advanced analytical techniques like NMR, IR, and MS. researchgate.net Its presence and quantity are carefully monitored to ensure they remain within the strict limits set by regulatory authorities.

Detailed Research Findings

The table below summarizes key information regarding S-Clopidogrel N-Methyl Impurity and its analysis.

| Parameter | Details |

| Chemical Name | Methyl (S)-2-(2-chlorophenyl)-2-(methyl(2-(thiophen-2-yl)ethyl)amino)acetate |

| CAS Number | 1346605-15-9 |

| Molecular Formula | C₁₇H₂₀ClNO₂S |

| Impurity Type | Process-Related Impurity |

| Analytical Techniques for Detection | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18ClNO2S |

|---|---|

Molecular Weight |

323.8 g/mol |

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-[methyl(2-thiophen-2-ylethyl)amino]acetate |

InChI |

InChI=1S/C16H18ClNO2S/c1-18(10-9-12-6-5-11-21-12)15(16(19)20-2)13-7-3-4-8-14(13)17/h3-8,11,15H,9-10H2,1-2H3 |

InChI Key |

ABZKNRNOULMZHY-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=CS1)C(C2=CC=CC=C2Cl)C(=O)OC |

Origin of Product |

United States |

Nomenclature and Structural Characteristics of S Clopidogrel N Methyl Impurity

Chemical Name and IUPAC Designation

The formal chemical name for S-Clopidogrel N-Methyl Impurity is (S)-methyl 2-(2-chlorophenyl)-2-(methyl(2-(thiophen-2-yl)ethyl)amino)acetate. simsonpharma.comglppharmastandards.com According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the compound is designated as methyl (2S)-2-(2-chlorophenyl)-2-[methyl(2-thiophen-2-ylethyl)amino]acetate.

CAS Registry Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the registry number 1346605-15-9 to S-Clopidogrel N-Methyl Impurity. simsonpharma.comglppharmastandards.compharmaffiliates.comlookchem.com This unique identifier is used globally to provide an unambiguous way to identify the chemical substance.

The compound is also known by several synonyms, which are often used in scientific literature and by chemical suppliers. These include:

Methyl (S)-2-(2-chlorophenyl)-2-(methyl(2-(thiophen-2-yl)ethyl)amino)acetate glppharmastandards.compharmaffiliates.com

Methyl (2S)-(2-Chlorophenyl)-2-[N-methyl-N-(2-thiophen-2-ylethyl)amino]acetate

Methyl (2S)-(2-Chlorophenyl)-2-[methyl(2-thiophen-2-ylethyl)amino]ethanoate

Clopidogrel (B1663587) Impurity I

Methyl(alphaS)-2-chloro-alpha-[methyl[2-(2-thienyl)ethyl]amino]benzeneacetate simsonpharma.com

Molecular Formula and Molecular Weight

The molecular formula of S-Clopidogrel N-Methyl Impurity is C16H18ClNO2S. simsonpharma.comglppharmastandards.compharmaffiliates.comlookchem.com This formula indicates that each molecule of the impurity is composed of 16 carbon atoms, 18 hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.

Based on its molecular formula, the calculated molecular weight of S-Clopidogrel N-Methyl Impurity is 323.84 g/mol . simsonpharma.compharmaffiliates.com

Table 1: Chemical and Physical Properties of S-Clopidogrel N-Methyl Impurity

| Property | Value |

| IUPAC Name | methyl (2S)-2-(2-chlorophenyl)-2-[methyl(2-thiophen-2-ylethyl)amino]acetate |

| CAS Registry Number | 1346605-15-9 |

| Molecular Formula | C16H18ClNO2S |

| Molecular Weight | 323.84 g/mol |

Stereochemical Considerations in Impurity Structure

The stereochemistry of S-Clopidogrel N-Methyl Impurity is a critical aspect of its structure. The "(S)" designation in its chemical name indicates the specific spatial arrangement of atoms or groups at a stereocenter within the molecule. This is significant because Clopidogrel itself is the (S)-enantiomer of its racemate.

The presence of a chiral center in the S-Clopidogrel N-Methyl Impurity molecule means that it can exist as different stereoisomers. The "(S)" configuration is specifically related to the active pharmaceutical ingredient, Clopidogrel. The control and analysis of chiral impurities are crucial in pharmaceutical quality control to ensure the efficacy and safety of the final drug product.

Mechanisms and Pathways of S Clopidogrel N Methyl Impurity Formation

Process-Related Impurity Formation During Clopidogrel (B1663587) Synthesis

The synthesis of Clopidogrel is a multi-step process, and like many complex chemical syntheses, it is susceptible to the formation of unintended side products. The S-Clopidogrel N-Methyl Impurity is one such process-related impurity that can arise during the manufacturing process. researchgate.net

Research into the synthesis of Clopidogrel and its related substances has identified the potential for N-methylation to occur. researchgate.net One synthetic route for the N-methyl compound involves a single-step N-methylation of (S)-(+)-methyl-α-[[(2-thien-2-yl)-ethyl]amino]-α-(2-chlorophenyl)acetate hydrochloride, a key intermediate in Clopidogrel synthesis. researchgate.net This reaction is typically carried out using a methylating agent in a suitable solvent like acetonitrile (B52724). researchgate.net The formation of this impurity underscores the importance of controlling the presence of potential methylating agents and optimizing reaction conditions to minimize its generation.

| Intermediate | Reaction | Resulting Impurity | Reference |

| (S)-(+)-methyl-α-[[(2-thien-2-yl)-ethyl]amino]-α-(2-chlorophenyl)acetate hydrochloride | N-methylation | S-Clopidogrel N-Methyl Impurity | researchgate.net |

The conditions and reagents employed during synthesis play a pivotal role in the formation of impurities. The presence of certain reagents can inadvertently lead to side reactions, such as N-methylation. For instance, the use of specific solvents or the presence of residual reagents from previous steps could potentially contribute to the formation of the S-Clopidogrel N-Methyl Impurity. Optimizing synthetic pathways and purification techniques is crucial to minimize the presence of such process-related impurities.

Long-Term Storage Effects on Impurity Levels

The stability of clopidogrel during long-term storage is a critical factor, with most studies focusing on the formation of impurities from hydrolysis and racemization. nih.gov However, the potential for the formation of alkylated impurities like the S-Clopidogrel N-Methyl Impurity over a product's shelf-life warrants consideration.

Investigations into generic clopidogrel hydrochloride have revealed that methyl chloride contamination can increase even under normal storage conditions (25°C). the-hospitalist.org This indicates that the reactive methylating agent can be generated over time, creating a long-term risk for the formation of N-methylated impurities. One study found that initial methyl chloride levels of approximately 40 ppm rose to as high as 100 ppm after just three months of storage at 25°C. the-hospitalist.org The presence and potential increase of such alkylating agents during long-term storage highlight a pathway for the slow but continuous formation of S-Clopidogrel N-Methyl Impurity.

Table 2: Increase in Methyl Chloride Impurity During Storage at 25°C

| Initial Level (ppm) | Level After 3 Months (ppm) |

|---|---|

| ~40 | Up to 100 |

Data reflects findings from specific generic clopidogrel hydrochloride formulations. the-hospitalist.org

Theoretical Considerations for Alkylated Impurity Generation

The formation of the S-Clopidogrel N-Methyl Impurity is an N-alkylation reaction. From a theoretical standpoint, this occurs when the nucleophilic secondary amine on the piperidine (B6355638) ring of the clopidogrel molecule (or a precursor) is attacked by an electrophilic methylating agent. researchgate.netabertay.ac.uk Several potential sources for such methylating agents have been proposed based on the chemistry of the drug substance and the manufacturing process. These alkylated impurities are of particular concern as they are often potentially genotoxic. google.com

Key theoretical pathways for the generation of methylating agents include:

In-situ formation from degradation : The hydrolysis of the methyl ester group on the clopidogrel molecule releases methanol (B129727) as a byproduct. google.com In the presence of an acid, such as the hydrochloric acid in clopidogrel hydrochloride salt forms, this methanol can react to form methyl chloride, a potent alkylating agent. ahajournals.orgresearchgate.netgoogle.com

Residuals from synthesis : The manufacturing process may involve reagents that can act as methylating agents. For example, methyl tosylate is a known potential genotoxic impurity that could be carried over from certain synthetic routes. inventi.in

Reaction with process contaminants : One documented pathway for the formation of the N-methyl impurity involves an Eschweiler-Clarke methylation reaction. This occurs when formic acid, a common oxidative degradation product found in formaldehyde (B43269) solutions used during synthesis, reacts with a clopidogrel precursor. researchgate.net

The susceptibility of the thienopyridine nucleus to N-alkylation is a known chemical transformation, lending strong support to these theoretical pathways. nih.govx-mol.com

Table 3: Theoretical Pathways for S-Clopidogrel N-Methyl Impurity Formation

| Pathway | Source of Methylating Agent | Proposed Mechanism |

|---|---|---|

| Degradation | Hydrolysis of clopidogrel's methyl ester | Methanol + Acid (e.g., HCl) → Methyl Chloride |

| Synthesis Residual | Reagents like p-toluenesulfonic acid | Residual methyl tosylate acts as a methylating agent. |

Synthesis and Derivatization Strategies for S Clopidogrel N Methyl Impurity Reference Standards

Rational Design of Synthetic Routes for S-Clopidogrel N-Methyl Impurity

The synthesis of S-Clopidogrel N-Methyl Impurity, chemically known as Methyl (S)-2-(2-chlorophenyl)-2-(methyl(2-(thiophen-2-yl)ethyl)amino)acetate, is designed based on the known synthetic pathways of Clopidogrel (B1663587) itself. synzeal.com The formation of this impurity often occurs as a byproduct during the synthesis of the active pharmaceutical ingredient (API). The rational design of its synthesis for use as a reference standard involves intentionally creating the conditions that favor its formation.

The core of the synthetic strategy typically involves the N-methylation of an appropriate precursor. This can be conceptualized through a few potential routes:

Direct N-methylation of S-Clopidogrel: This route would involve the direct methylation of the secondary amine in the S-Clopidogrel molecule. However, this is often not the preferred method for generating the impurity as it can lead to a mixture of products.

N-methylation of a key intermediate: A more controlled approach involves the methylation of a key intermediate before the final cyclization step that forms the thienopyridine ring of Clopidogrel.

Condensation with an N-methylated fragment: This strategy would involve synthesizing the N-methylated side chain, N-methyl-2-(thiophen-2-yl)ethan-1-amine, separately and then condensing it with the appropriate α-halosubstituted phenylacetate (B1230308) derivative.

A plausible and controlled synthetic route involves the reaction of (S)-methyl 2-(2-chlorophenyl)-2-hydroxyacetate with an N-methylated thiophene-containing amine. This approach allows for greater control over the formation of the desired N-methyl impurity.

The synthesis of related Clopidogrel impurities often starts with key building blocks like 2-thiopheneethanol (B144495) and (S)-2-chlorophenylglycine. researchgate.netsimsonpharma.com For instance, the synthesis of a clopidogrel sulfonate impurity involves several steps, including the esterification of o-chlorobenzyl glycine (B1666218) and condensation with p-toluenesulfonic acid-2-thiophene ethyl ester. google.com While this is for a different impurity, the initial steps and intermediates highlight the modular nature of synthesizing clopidogrel-related compounds. The synthesis of S-Clopidogrel N-Methyl Impurity would likely leverage similar foundational reactions, with a specific step introduced for the N-methylation.

Table 1: Key Starting Materials and Intermediates

| Compound Name | Role in Synthesis |

|---|---|

| (S)-methyl 2-(2-chlorophenyl)-2-aminoacetate | A key chiral intermediate. |

| 2-(Thiophen-2-yl)ethanol | A common starting material for the thiophene (B33073) side chain. |

| Methylating agent (e.g., methyl iodide, dimethyl sulfate) | Reagent for the N-methylation step. |

| (S)-2-chlorophenylglycine | A crucial chiral starting material for building the core structure. researchgate.net |

Development of Specific Preparative Methodologies

The specific preparative methodology for S-Clopidogrel N-Methyl Impurity as a reference standard requires carefully controlled reaction conditions to ensure high purity and yield. While detailed proprietary methods are not always publicly available, the general steps can be inferred from related syntheses.

One potential preparative route is outlined below:

Synthesis of the N-methylated side chain: 2-(Thiophen-2-yl)ethanol can be converted to the corresponding tosylate or halide, which is then reacted with methylamine (B109427) to introduce the N-methyl group, yielding N-methyl-2-(thiophen-2-yl)ethan-1-amine.

Preparation of the α-haloester: (S)-methyl 2-(2-chlorophenyl)-2-hydroxyacetate can be halogenated using a suitable reagent like thionyl chloride to produce (S)-methyl 2-chloro-2-(2-chlorophenyl)acetate.

Condensation: The N-methylated side chain is then condensed with the α-haloester in the presence of a base to yield S-Clopidogrel N-Methyl Impurity.

The reaction conditions for each step, such as solvent, temperature, and reaction time, must be optimized to maximize the yield of the desired product and minimize the formation of other impurities. For example, in the synthesis of a related impurity, reaction temperatures are carefully controlled, ranging from 10-15°C during initial steps to 97-100°C during condensation. google.com Similar considerations would be vital for the synthesis of the N-methyl impurity.

Table 2: Illustrative Reaction Steps and Conditions

| Step | Reaction | Key Parameters |

|---|---|---|

| 1 | N-methylation of 2-(thiophen-2-yl)ethylamine | Choice of methylating agent, base, and solvent. |

| 2 | Halogenation of (S)-methyl 2-(2-chlorophenyl)-2-hydroxyacetate | Use of a mild halogenating agent to prevent racemization. |

| 3 | Condensation of the two fragments | Control of temperature and pH to drive the reaction to completion. |

Purification Techniques for Impurity Isolation

Once the crude S-Clopidogrel N-Methyl Impurity is synthesized, it must be purified to meet the stringent requirements for a reference standard. synzeal.com The primary technique used for the purification of clopidogrel and its impurities is chromatography.

Column Chromatography: This is a standard method for separating the desired impurity from starting materials, reagents, and other byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of solvents) is critical for achieving good separation.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is often employed. This technique offers higher resolution than standard column chromatography. Both normal-phase and reversed-phase HPLC methods have been developed for the separation of clopidogrel and its impurities. wjpls.org A reversed-phase HPLC method using a C18 column with a mobile phase of potassium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) has been shown to be effective in separating clopidogrel from its process-related impurities. wjpls.org

Crystallization: If the impurity is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective final purification step. This can remove trace impurities and provide the compound in a stable, crystalline form.

The purity of the final product is typically assessed using analytical techniques such as HPLC and is often required to be greater than 95%.

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic pathways of drugs and to understand the mechanisms of their formation and degradation. thieme-connect.de While specific studies on the isotopic labeling of S-Clopidogrel N-Methyl Impurity are not widely reported in the public domain, the general principles can be applied.

If there were a need to study the formation mechanism of this impurity, stable isotopes such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) could be incorporated into the synthetic precursors. thieme-connect.de

Deuterium Labeling: Deuterated analogs of clopidogrel have been synthesized to study their metabolic profiles. d-nb.info A similar approach could be used for the N-methyl impurity. For example, a deuterated methylating agent (e.g., CD₃I) could be used in the synthesis. This would allow researchers to track the fate of the methyl group and confirm if N-methylation is occurring at a specific step in the process.

Carbon-13 Labeling: Incorporating ¹³C into the backbone of the molecule could help in elucidating the origin of the carbon atoms in the final impurity.

The analysis of the isotopically labeled compounds and their metabolites is typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques can precisely identify the location of the isotopic labels, providing valuable insights into reaction mechanisms and metabolic pathways. thieme-connect.de The use of multicomponent reactions (MCRs) is also a promising approach for the efficient synthesis of isotopically labeled molecules. thieme-connect.de

Advanced Analytical Methodologies for Detection, Identification, and Quantification of S Clopidogrel N Methyl Impurity

Chromatographic Techniques

Chromatography, a cornerstone of pharmaceutical analysis, offers powerful tools for separating and quantifying impurities. conicet.gov.ar High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most utilized techniques for impurity profiling in drug substances like Clopidogrel (B1663587). ajpaonline.comiajps.com

The development and validation of HPLC methods are essential for ensuring the accurate and reliable determination of the S-Clopidogrel N-Methyl Impurity. researchgate.net Method development involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation. wjpls.org Validation, guided by International Council on Harmonisation (ICH) guidelines, demonstrates that the analytical method is suitable for its intended purpose. ijprt.orgnih.gov

Key validation parameters include specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantitation (LOQ). wjpls.org

Table 1: Key HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for S-Clopidogrel N-Methyl Impurity should be well-resolved from the main S-Clopidogrel peak and other potential impurities. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. asianjpr.com |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity. | Typically from the LOQ to 120% of the specification limit for the impurity. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 2%. asianjpr.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of the impurity should be within 98-102%. |

| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. wjpls.org |

| LOQ | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. wjpls.org |

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of drug substances and their impurities. wjpls.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). wjpls.orgijprt.org

For the analysis of S-Clopidogrel and its impurities, including the N-methyl derivative, various RP-HPLC methods have been developed. These methods often utilize a C18 column and a mobile phase consisting of a phosphate (B84403) buffer and an organic solvent. wjpls.orgresearchgate.net The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and separation of the basic S-Clopidogrel molecule and its impurities. wjpls.org Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to achieve optimal separation of all components. derpharmachemica.com

Table 2: Example of a Reversed-Phase HPLC Method for Clopidogrel and Impurities

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) wjpls.org |

| Mobile Phase B | Acetonitrile wjpls.org |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 25 | |

| Flow Rate | 1.0 mL/min wjpls.org |

| Detection | UV at 240 nm ijprt.orgresearchgate.net |

| Column Temperature | 30°C ijprt.org |

While less common than RP-HPLC for pharmaceutical analysis, normal-phase high-performance liquid chromatography (NP-HPLC) can be a valuable tool, particularly for separating isomers and highly polar or non-polar compounds. In NP-HPLC, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar, typically a mixture of organic solvents like hexane (B92381) and ethanol (B145695). nih.gov

A validated stability-indicating normal-phase LC method has been developed for clopidogrel bisulfate and its impurities. nih.gov This method is capable of separating all related substances, including chiral impurities. nih.gov The use of a mobile phase containing n-hexane, ethanol, and diethylamine (B46881) has been reported for this purpose. nih.gov

Table 3: Example of a Normal-Phase HPLC Method

| Parameter | Condition |

| Column | Chiralcel OJ-H (250mm x 4.6mm, 5µm) nih.gov |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine (95:5:0.05, v/v/v) nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm nih.gov |

Since S-Clopidogrel is a single enantiomer, it is crucial to control the presence of its inactive R-enantiomer, which is considered an impurity. ubbcluj.ro Chiral HPLC methods are specifically designed to separate enantiomers. These methods typically utilize a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation.

Several chiral HPLC methods have been developed for the analysis of Clopidogrel. ubbcluj.ronih.gov These methods often employ polysaccharide-based or protein-based chiral stationary phases. ubbcluj.ro For example, a method using a cellulose-based Chiralcel OJ-RH column has been developed for the chiral separation of S-clopidogrel and its R-impurity. nih.gov Another approach involves using an ULTRON ES-OVM column. hplc.eu The mobile phase in chiral separations is often a mixture of an alkane, like hexane or heptane, and an alcohol, such as ethanol or isopropanol. ubbcluj.ro

Table 4: Example of a Chiral HPLC Method

| Parameter | Condition |

| Column | Cellulose-based Chiralcel OJ-RH nih.gov |

| Mobile Phase | Methanol/Water (100:15) nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm hplc.eu |

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time. asianjpr.com Such methods are crucial for assessing the stability of S-Clopidogrel and for identifying and quantifying degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. ijprt.orgnih.gov

The development of a stability-indicating HPLC method involves subjecting the drug substance to forced degradation studies as per ICH guidelines. ijprt.org The method must be able to separate the intact drug from all significant degradation products. nih.gov Both reversed-phase and normal-phase HPLC methods can be developed and validated as stability-indicating methods. ijprt.orgnih.gov For instance, a stability-indicating RP-HPLC method was developed to determine clopidogrel in the presence of its degradation products, using a C18 column and a mobile phase of acetonitrile and an ortho-phosphoric acid buffer. ijprt.org

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net In the context of S-Clopidogrel, GC is primarily used to determine residual solvents from the manufacturing process. tandfonline.com However, it can also be employed to analyze volatile byproducts that may be related to the formation of impurities like the S-Clopidogrel N-Methyl Impurity.

A direct-injection, split-mode capillary GC procedure with flame ionization detection (FID) has been developed for the analysis of various solvents used in the synthesis of clopidogrel bisulphate. researchgate.net This method can also be used to evaluate volatile degradation products. researchgate.net

Table 5: Example of GC Method for Residual Solvents

| Parameter | Condition |

| Column | DB-17 capillary column (30 m length, 0.25 mm i.d., 0.25 µm film thickness) ijpsonline.com |

| Carrier Gas | Hydrogen ijpsonline.com |

| Flow Rate | 2.0 mL/min ijpsonline.com |

| Injector | Split type ijpsonline.com |

| Detector | Flame Ionization Detector (FID) ijpsonline.com |

| Oven Temperature | 250°C ijpsonline.com |

Thin Layer Chromatography (TLC) for Qualitative Assessment

Thin Layer Chromatography (TLC) serves as a fundamental and accessible method for the qualitative assessment of pharmaceutical impurities. While specific validated methods for S-Clopidogrel N-Methyl Impurity are not extensively detailed in publicly available literature, the principles for its separation from the parent drug, Clopidogrel, are well-established. TLC is effective for monitoring the presence or absence of impurities and can be used as a preliminary screening tool. researchgate.net

A typical TLC method involves spotting a solution of the test sample onto a stationary phase, such as silica (B1680970) gel 60 F254 plates. The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. The choice of mobile phase is critical; for Clopidogrel and its impurities, various solvent systems have been reported, often consisting of a mixture of nonpolar and polar solvents. tandfonline.com For instance, a mobile phase of n-heptane and tetrahydrofuran (B95107) (1:1, v/v) has been used successfully to separate Clopidogrel from its hydrolytic impurity. researchgate.net A similar system, adjusted for the polarity difference introduced by the N-methyl group, could effectively resolve S-Clopidogrel N-Methyl Impurity from Clopidogrel.

Detection is typically performed under UV light at a wavelength where the compounds exhibit maximum absorbance, such as 230 nm or 248 nm. researchgate.nettandfonline.com The presence of the impurity would be indicated by a distinct spot at a different retardation factor (Rf) value compared to the Clopidogrel spot.

Table 1: Representative TLC Parameters for Impurity Profiling

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates. researchgate.nettandfonline.com |

| Mobile Phase | A mixture of solvents, e.g., n-heptane–tetrahydrofuran (1:1, v/v) or hexane:methanol:ethyl acetate (B1210297) (8.7:1:0.3 v/v/v). researchgate.nettandfonline.com |

| Detection | UV visualization at 230 nm or 248 nm. researchgate.nettandfonline.com |

| Application | Qualitative detection and separation from the main component. |

Hyphenated Techniques for Structural Elucidation and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and precise quantification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for analyzing pharmaceutical impurities due to its exceptional sensitivity and specificity. tandfonline.com This technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. researchgate.net

For the analysis of S-Clopidogrel N-Methyl Impurity, a reversed-phase HPLC method would typically be developed to separate the impurity from Clopidogrel and other related substances. The separation is commonly achieved on a C18 column with a mobile phase consisting of an aqueous component (like formic acid in water) and an organic modifier (like acetonitrile or methanol). researchgate.netderpharmachemica.com

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is generally employed for Clopidogrel and its analogues. nih.gov In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated molecule of S-Clopidogrel N-Methyl Impurity ([M+H]⁺, m/z 324.1) is selected. This ion is then fragmented to produce characteristic product ions. By monitoring a specific mass transition (e.g., from the precursor ion to a stable product ion) in a mode known as Multiple Reaction Monitoring (MRM), the method achieves very high selectivity and sensitivity, allowing for quantification down to very low levels. researchgate.netnih.gov For comparison, the mass transition for Clopidogrel is often monitored as m/z 322.1 → 212.1. researchgate.net

Table 2: Typical LC-MS/MS Method Parameters

| Parameter | Description |

| Chromatography | Reversed-phase HPLC. nih.gov |

| Column | C18 or similar (e.g., Zorbax SB-C8). researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and 0.1% Formic Acid in Water. researchgate.netnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+). nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM). researchgate.net |

| Precursor Ion (m/z) | 324.1 for S-Clopidogrel N-Methyl Impurity ([M+H]⁺). |

| Application | Definitive identification and quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, primarily used for volatile and thermally stable compounds. While GC-MS is commonly used to determine residual solvents in Clopidogrel drug substance, its application for larger impurities like the N-methyl derivative is less direct but feasible. tandfonline.comresearchgate.net

Direct analysis of S-Clopidogrel N-Methyl Impurity by GC-MS may be challenging due to its molecular weight and polarity. However, derivatization can be employed to increase its volatility and thermal stability. nih.gov For example, a derivatization process could convert the molecule into a less polar, more volatile form suitable for GC analysis. The separation would be performed on a capillary column (e.g., META-5X), and detection by a mass spectrometer operating in electron impact (EI) ionization mode. researchgate.net The resulting mass spectrum, with its unique fragmentation pattern, serves as a fingerprint for structural confirmation. ijper.org GC-MS is particularly useful for identifying unknown impurities, especially when coupled with comprehensive libraries of mass spectra. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the unambiguous structural elucidation of isolated impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structure elucidation. ijper.org A full suite of NMR experiments, including 1H, 13C, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, can provide a complete and unambiguous structural assignment of S-Clopidogrel N-Methyl Impurity. semanticscholar.org

¹H NMR: The ¹H NMR spectrum would provide key information. The most telling signal for S-Clopidogrel N-Methyl Impurity would be a singlet in the aliphatic region (approximately 2.3-2.8 ppm) corresponding to the three protons of the N-methyl group. This signal would be absent in the spectrum of Clopidogrel. Additionally, the protons on the carbon adjacent to the nitrogen would show a chemical shift different from that in the parent drug.

¹³C NMR: The ¹³C NMR spectrum would show a distinct signal for the N-methyl carbon, further confirming the structure.

2D-NMR: 2D-NMR experiments are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, while HSQC and HMBC spectra would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These correlations allow for the complete assembly of the molecular structure, confirming the position of the methyl group on the nitrogen atom. semanticscholar.orgresearchgate.net

Table 3: Predicted Key NMR Spectral Data for S-Clopidogrel N-Methyl Impurity

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlation |

| ¹H | ~2.5 | Singlet | N-CH₃ |

| ¹H | ~3.7 | Singlet | O-CH₃ (ester) |

| ¹H | ~5.0 | Singlet | Cα-H |

| ¹³C | ~42 | Quartet | N-CH₃ |

| ¹³C | ~52 | Quartet | O-CH₃ (ester) |

| ¹³C | ~170 | Singlet | C=O (ester) |

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is a valuable technique for identifying the functional groups present in a molecule. ajpaonline.com The IR spectrum of S-Clopidogrel N-Methyl Impurity would be compared to that of Clopidogrel to confirm structural differences. scielo.br

The spectrum would show characteristic absorption bands for the ester carbonyl group (C=O stretch) around 1750 cm⁻¹, C-O stretching, and vibrations corresponding to the aromatic rings (chlorophenyl and thiophene). researchgate.net A key difference from the spectrum of Clopidogrel (in its free base form) would be the absence of an N-H stretching vibration, which would be expected in the parent secondary amine. The presence of the methyl group would introduce C-H stretching and bending vibrations, although these might overlap with other aliphatic signals in the molecule.

Table 4: Characteristic IR Absorption Bands for S-Clopidogrel N-Methyl Impurity

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch (including N-CH₃) |

| ~1750 | Ester C=O Stretch |

| ~1250-1000 | C-O Stretch |

| ~800-700 | C-Cl Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of pharmaceutical compounds, including the assessment of purity. tandfonline.com The principle behind UV-Vis spectroscopy lies in the measurement of the absorption of ultraviolet or visible light by a substance. For S-Clopidogrel and its impurities, this method offers a straightforward and cost-effective approach for quantification.

The UV spectrum of Clopidogrel in various solvents shows characteristic absorption maxima that can be utilized for its determination. A common wavelength for the detection of Clopidogrel and its related substances is around 220 nm to 240 nm. researchgate.netresearchgate.net For the specific quantification of S-Clopidogrel N-Methyl Impurity, a validated UV spectrophotometric method would involve scanning the sample across a range of wavelengths to identify a suitable analytical wavelength where the impurity absorbs maximally with minimal interference from the API and other potential impurities.

In practice, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations of S-Clopidogrel N-Methyl Impurity. The concentration of the impurity in a test sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. The purity of a sample can be assessed by comparing the absorbance of the sample to that of a reference standard.

Capillary Electrophoresis (CE) for Impurity Separation and Purity Control

Capillary Electrophoresis (CE) has emerged as a powerful separation technique in the pharmaceutical industry, offering high efficiency, resolution, and minimal sample consumption. mdpi.com It is particularly well-suited for the separation of chiral compounds and related impurities. Capillary Zone Electrophoresis (CZE), a mode of CE, has been successfully employed for the separation of Clopidogrel and its impurities. nih.gov

The separation in CE is based on the differential migration of charged species in an electrolyte solution under the influence of an electric field. For the analysis of S-Clopidogrel N-Methyl Impurity, the method development would involve optimizing several parameters, including the composition and pH of the background electrolyte (BGE), the applied voltage, and the capillary temperature. nih.gov The use of chiral selectors, such as cyclodextrins, is often incorporated into the BGE to achieve the separation of enantiomeric impurities. researchgate.netnih.gov

One study detailed a CZE method for separating Clopidogrel from its impurities using an uncoated fused-silica capillary. nih.gov The optimized conditions involved a 10mM triethylamine-phosphoric acid buffer at pH 2.3 containing 5% (m/v) sulphated β-cyclodextrin (SCD) as the chiral selector. nih.gov Detection was typically carried out using a UV detector set at a low wavelength, such as 195 nm, to ensure the detection of all relevant compounds. Such a method can be validated for the purity control of S-Clopidogrel, ensuring that the level of the N-Methyl impurity is below the accepted threshold.

Method Validation Parameters for S-Clopidogrel N-Methyl Impurity Analysis

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures. google.comeuropa.eu The following subsections detail the key validation parameters for the analysis of S-Clopidogrel N-Methyl Impurity.

Specificity and Selectivity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. europa.euinnovareacademics.in For the analysis of S-Clopidogrel N-Methyl Impurity, specificity is demonstrated by showing that the analytical signal of the impurity is not interfered with by the signals of Clopidogrel, other known impurities, or placebo components. phmethods.net

This is typically achieved by analyzing the impurity standard, the API, a mixture of the two, and a placebo sample. In chromatographic and electrophoretic methods, specificity is confirmed by the resolution of the impurity peak from all other peaks in the chromatogram or electropherogram. Forced degradation studies, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), are also performed to demonstrate that the method can separate the analyte from any potential degradation products. ijprt.orgwjpls.org

Linearity and Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijprt.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. google.com

To establish the linearity for S-Clopidogrel N-Methyl Impurity, a series of solutions of the impurity are prepared at different concentrations. These solutions are then analyzed, and a calibration curve is generated by plotting the analytical response (e.g., peak area) against the concentration. The linearity is typically evaluated by the correlation coefficient (r) of the regression line, which should be close to 1. For instance, a validated method for Clopidogrel and its impurities might demonstrate linearity over a concentration range of 0.4 to 300 µg/mL. nih.gov

Table 1: Representative Linearity Data for an Analytical Method

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r) |

|---|---|---|

| S-Clopidogrel N-Methyl Impurity | 0.1 - 10 | > 0.999 |

This table is for illustrative purposes and actual values may vary based on the specific method.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

LOD and LOQ are crucial for impurity analysis as they define the sensitivity of the method. These limits are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. europa.eu Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For example, a validated capillary electrophoresis method for Clopidogrel impurities reported an LOD of 0.13 µg/mL and an LOQ of 0.4 µg/mL. nih.gov

Table 2: Illustrative LOD and LOQ Values

| Parameter | S-Clopidogrel N-Methyl Impurity (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.05 |

This table is for illustrative purposes and actual values may vary based on the specific method.

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration of the analyte (a spiked sample) and comparing the measured value to the true value. The accuracy is often expressed as the percentage recovery. ijprt.org

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment. jbr-pub.org.cn

For impurity analysis, accuracy and precision are determined by analyzing samples spiked with the S-Clopidogrel N-Methyl Impurity at different concentration levels within the specified range. The acceptance criteria for accuracy (recovery) and precision (RSD) are typically within a few percent, for example, recovery in the range of 98-102% and RSD not more than 2%. researchgate.net

Table 3: Example of Accuracy and Precision Data

| Concentration Level | Recovery (%) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |

|---|---|---|---|

| Low | 99.5 | 1.2 | 1.8 |

| Medium | 100.2 | 0.9 | 1.5 |

This table is for illustrative purposes and actual values may vary based on the specific method.

5 Robustness and System Suitability

The validation of an analytical method ensures its suitability for the intended purpose. For the quantification of impurities such as S-Clopidogrel N-Methyl Impurity, two critical components of this validation are robustness and system suitability testing. These procedures, guided by International Conference on Harmonisation (ICH) guidelines, guarantee that the analytical method is reliable and performs consistently under routine use. wjpls.orgrjptonline.org

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. tandfonline.com This provides an indication of its reliability during normal usage and is a critical component of method validation for quantifying process-related impurities like S-Clopidogrel N-Methyl Impurity. synzeal.comchemwhat.com The evaluation involves making minor adjustments to the chromatographic conditions to confirm that the method's performance remains within acceptable limits.

Key parameters that are typically altered during the robustness testing of a High-Performance Liquid Chromatography (HPLC) method include:

Flow Rate of the Mobile Phase: The effect of minor fluctuations in the pump's delivery is assessed by changing the flow rate, for example, by ±0.1 mL/min or ±10% of the nominal flow. asianjpr.comnih.gov

Mobile Phase Composition and pH: The organic-to-aqueous ratio or the pH of the buffer component is slightly modified to check for any significant impact on the separation and quantification. rjptonline.orgnih.gov

Column Temperature: The temperature of the column oven is varied (e.g., ±5°C) to ensure that retention times and peak shapes are not adversely affected by small thermal fluctuations. rjptonline.org

Wavelength: The detector wavelength is slightly altered (e.g., ±2 nm) to verify that sensitivity and peak response are stable. asianjpr.com

The results of these variations are typically assessed by observing the relative standard deviation (%RSD) of the peak area, the shift in retention time, and the effect on chromatographic resolution. The method is considered robust if these parameters remain within predefined acceptance criteria.

Table 1: Example of Robustness Testing Parameters for an HPLC Method

This table is a representation of typical robustness study parameters for the analysis of Clopidogrel and its impurities.

| Parameter | Variation | Acceptance Criteria (Example) |

|---|---|---|

| Flow Rate (Nominal: 1.0 mL/min) | 0.9 mL/min and 1.1 mL/min | %RSD of peak area ≤ 2.0%; Resolution > 2.0 |

| Mobile Phase pH (Nominal: 2.6) | pH 2.4 and pH 2.8 | Peak tailing factor ≤ 1.5; Retention time shift ≤ 10% |

| Column Temperature (Nominal: 30°C) | 25°C and 35°C | %RSD of peak area ≤ 2.0% |

| Wavelength (Nominal: 220 nm) | 218 nm and 222 nm | No significant change in peak response or purity |

System Suitability

System Suitability Testing (SST) is an integral part of any analytical chromatographic method. rjptonline.org It is performed before and often during a sequence of analyses to verify that the chromatographic system is adequate for the intended analysis. wjpls.org By injecting a standard solution a number of times, key performance indicators are measured to ensure the system is operating correctly. For impurity analysis, this ensures that the S-Clopidogrel N-Methyl Impurity can be reliably separated from the main Clopidogrel peak and other related substances.

The parameters for system suitability are established during method development and validation. Common SST parameters include:

Theoretical Plates (N): A measure of column efficiency. High values indicate sharp peaks.

Tailing Factor (T): Measures peak symmetry. A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.

Resolution (Rs): Indicates the degree of separation between two adjacent peaks. A resolution of greater than 2.0 is generally desired for baseline separation.

Repeatability (%RSD): The precision of replicate injections of a standard solution, measured by the relative standard deviation of the peak area and retention time.

Table 2: Example of System Suitability Requirements for an HPLC Method

This table is a representation of typical system suitability criteria for the analysis of Clopidogrel and its impurities.

| Parameter | Acceptance Criteria |

|---|---|

| Theoretical Plates (N) | > 3000 |

| Tailing Factor (T) | ≤ 1.5 |

| Resolution (Rs) between Clopidogrel and nearest impurity | > 2.0 |

| %RSD for peak area (n=6 injections) | ≤ 2.0% |

| %RSD for retention time (n=6 injections) | ≤ 1.0% |

By consistently meeting the predefined robustness and system suitability criteria, an analytical method demonstrates its reliability for the routine quality control and quantification of S-Clopidogrel N-Methyl Impurity in drug substances and products.

Control and Mitigation Strategies for S Clopidogrel N Methyl Impurity in Drug Manufacturing

Process Optimization for Minimizing Impurity Formation

A foundational strategy for impurity control is to minimize its formation during the synthesis of the Active Pharmaceutical Ingredient (API). This is achieved through a deep understanding of the reaction mechanism and the influence of various process parameters, often guided by the principles of Quality by Design (QbD). nih.govresearchgate.net By prospectively defining a Quality Target Product Profile (QTPP) and identifying Critical Quality Attributes (CQAs), manufacturers can establish a robust control strategy. mdpi.com

The quality of starting materials is a primary determinant of the final API's purity profile. Impurities present in raw materials can be carried through the synthesis or participate in side reactions, generating new impurities. Therefore, stringent quality control of raw materials and a robust supplier qualification program are imperative. gmp-compliance.org

In the synthesis of clopidogrel (B1663587), the purity of the starting material 2-thiophene ethylamine (B1201723) is crucial for controlling isomeric impurities. google.com For example, the presence of 3-thiophene ethylamine in the starting material can lead to the formation of clopidogrel-related impurity B. google.com A similar principle applies to controlling the S-Clopidogrel N-Methyl Impurity; the starting materials must be free from precursors that could lead to its formation. This involves setting strict acceptance criteria for raw materials, as illustrated by the control of an isomeric impurity in a key clopidogrel precursor. google.com

Table 1: Example of Raw Material Specification for Clopidogrel Synthesis

| Starting Material | Critical Impurity | Acceptance Criterion | Rationale |

|---|---|---|---|

| 2-Thiophene Ethylamine | 3-Thiophene Ethylamine | ≤ 0.40% | To control the formation of isomeric impurity B in the final product. google.com |

The conditions under which a chemical reaction is performed have a profound impact on its outcome, including the impurity profile. Optimizing parameters such as temperature, pH, solvent, and reaction time is essential to maximize the yield of the desired product while minimizing side reactions.

The formation of the S-Clopidogrel N-Methyl Impurity is likely a result of an unintended methylation reaction. The source of the methyl group could be a methylating reagent used in the synthesis, such as dimethyl sulfate, or a solvent like methanol (B129727). derpharmachemica.com Therefore, the steps involving these materials are critical.

Temperature: Controlling the reaction temperature is vital. For instance, in one synthetic route for clopidogrel, a reaction involving methanol and sulfuric acid is conducted at 70°C for 35 hours. derpharmachemica.com In another, cooling the system to 0°C is a key step to control the reaction pathway. researchgate.net Deviations from the optimized temperature range can increase the rate of side reactions, leading to higher impurity levels.

pH: The pH of the reaction medium can influence reaction kinetics and the stability of intermediates. In the synthesis of clopidogrel, pH adjustments are common, such as adjusting to pH 7-8 to isolate the free base or using acidic reagents like sulfuric acid. derpharmachemica.comgoogle.com Maintaining the pH within a specified range is crucial to prevent degradation and the formation of pH-dependent impurities.

Solvent: The choice of solvent can affect reaction rates, selectivity, and impurity profiles. Studies have shown that solvents like toluene (B28343) can be preferable to others like methyl acetate (B1210297) or ethyl acetate to avoid the formation of solvent-related impurities. derpharmachemica.com In a continuous-flow synthesis of Plavix, Dimethyl sulfoxide (B87167) (DMSO) was identified as the most suitable solvent for achieving a high reaction yield. sharif.edu

Reaction Time: The duration of a reaction must be sufficient to ensure complete conversion of the starting materials but not so long as to promote the formation of degradation products or secondary impurities. Monitoring the reaction progress is key to identifying the optimal endpoint. For example, different steps in clopidogrel synthesis have specified durations ranging from hours to over a day. derpharmachemica.comresearchgate.netgoogle.com

Table 2: Examples of Reaction Parameter Control in Clopidogrel Synthesis

| Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 | Potential Impact on Impurities |

|---|---|---|---|---|

| Temperature | 70°C derpharmachemica.com | 50-70°C google.com | Reflux researchgate.net | Higher temperatures can accelerate side reactions, including unwanted methylation or degradation. |

| Solvent | Methanol / Dichloromethane derpharmachemica.com | Toluene derpharmachemica.com | Dimethylformamide (DMF) google.com | Solvent can participate in reactions, introducing new impurities. Affects solubility and reactivity. |

| Reaction Time | 35 hours derpharmachemica.com | 8-16 hours google.com | 5 hours researchgate.net | Excessive time can lead to the formation of degradation products. Insufficient time results in unreacted intermediates. |

The choice of catalysts and reagents is fundamental to directing the chemical transformation toward the desired product. The purity and selectivity of these materials are paramount. For instance, the synthesis of clopidogrel can be performed using various catalytic systems, including homogeneous catalysts like CuBr2 or heterogeneous catalysts. sharif.edu While effective, homogeneous catalysts can be difficult to remove from the final product, potentially contributing to impurities. sharif.edu

The selection of a resolving agent, such as L-(-)-camphor sulfonic acid, is critical for separating the desired (S)-enantiomer from its racemic precursor. derpharmachemica.com Incomplete resolution can lead to the presence of the unwanted R-enantiomer (Impurity C) in the final product. google.comgoogle.com Similarly, the choice of methylating agent and control of its stoichiometry is critical to prevent the over-methylation or N-methylation that could lead to the S-Clopidogrel N-Methyl Impurity.

Purification and Isolation Techniques for Active Pharmaceutical Ingredient (API)

Even with a highly optimized synthesis process, impurities will be present in the crude API. Therefore, robust and efficient purification and isolation techniques are required to achieve the high purity demanded by regulatory authorities. pharmtech.comarborpharmchem.com

Crystallization is a powerful and widely used technique for purifying solid APIs at an industrial scale. pharmtech.com It relies on the differences in solubility between the API and its impurities in a given solvent system. A common method involves dissolving the crude material in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization of the pure compound, leaving impurities behind in the mother liquor. google.com

Several advanced crystallization techniques are employed for clopidogrel purification:

Salt Formation and Crystallization: The crude S-clopidogrel can be purified by dissolving it in a solvent and adding an organic acid to crystallize it as a salt. This salt can then be filtered and converted back to the high-purity free base, achieving purities greater than 99.5%. google.com

Anti-Solvent Crystallization: This technique involves dissolving the crude product in a "solvent" and then adding an "anti-solvent" in which the product is insoluble, causing it to crystallize. The spherical crystallization of clopidogrel bisulfate has been optimized by studying parameters like anti-solvent type, stirring speed, and temperature. mdpi.comresearchgate.net

Preferential Crystallization: This method can be used to resolve racemic compounds and is a scalable, efficient alternative to chromatography for producing enantiomerically pure isomers. wisdomlib.org

Table 3: Optimized Parameters for Spherical Crystallization of Clopidogrel Bisulfate

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Anti-Solvent | Isopropyl Alcohol (IPA) / n-Hexane | Spherical crystals obtained | researchgate.net |

| Anti-Solvent | n-Hexane or Acetone | Non-spherical agglomerates obtained | researchgate.net |

| Stirring Speed | 500 - 800 rpm | Influences particle size and morphology | mdpi.com |

| Temperature | 25 - 40°C | Affects supersaturation and can influence the final polymorphic form | mdpi.com |

Chromatography is a highly effective purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. arborpharmchem.com While often used for analysis, it can be scaled up for preparative purification of APIs.

For clopidogrel and its impurities, which include chiral and positional isomers, chiral chromatography is particularly important.

Preparative High-Performance Liquid Chromatography (HPLC): Methods have been developed for the chiral purification of racemic clopidogrel at scale. These methods use specialized chiral stationary phases (e.g., amycoat-based) to separate the S- and R-enantiomers. journalirjpac.com

Flash Chromatography: For purification of the clopidogrel free base, flash silica (B1680970) gel column chromatography can be employed, using solvent systems such as hexane (B92381)/ethyl acetate. researchgate.net

Normal Phase (NP-LC): NP-LC methods have been developed to separate all known related compounds of clopidogrel, including chiral impurities, demonstrating the high resolving power of chromatography.

Table 4: Examples of Chromatographic Conditions for Clopidogrel Purification and Analysis

| Technique | Stationary Phase (Column) | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Preparative HPLC | Amycoat Chiral Stationary Phase | Organic solvent-based eluents | Chiral purification of racemic clopidogrel | journalirjpac.com |

| UPLC-MS/MS | Lux Cellulose-3 | Methanol / Formic Acid (100/0.1 v/v) | Chiral separation of (R,S)-clopidogrel | mdpi.com |

| NP-LC | Chiralcel OJ-H | n-Hexane / Ethanol (B145695) / Diethyl Amine (95:5:0.05 v/v/v) | Purity determination, separation of all related compounds | |

| Flash Chromatography | Neutral Flash Silica Gel | Hexane / Ethyl Acetate (50:1) | Purification of clopidogrel free base | researchgate.net |

Formulation Strategies to Enhance API Stability and Mitigate Impurity Formation

Excipient Selection and Compatibility

A primary strategy to prevent the formation of the S-Clopidogrel N-Methyl Impurity is the meticulous selection of excipients with low levels of reactive impurities. Formaldehyde (B43269), a potential reactant, can be found as an impurity in common excipients like polyethylene (B3416737) glycol (PEG). derpharmachemica.com Studies on Clopidogrel tablet formulations have shown that interactions between the API and PEG can lead to the generation of other unknown degradation products, highlighting the potential for such incompatibilities. derpharmachemica.com

To mitigate this risk, formulators should:

Source high-purity excipients: Select excipient grades with stringent specifications for reactive impurities like aldehydes and organic acids. nih.gov

Conduct thorough compatibility studies: Co-grinding the API with individual excipients and storing them under accelerated conditions (e.g., elevated temperature and humidity) can help identify potential interactions that lead to impurity formation. derpharmachemica.com

Avoid problematic excipients: When possible, formulating with excipients that have a lower propensity to contain or generate aldehydes is advisable.

The following table, based on data from a study on unknown impurities in Clopidogrel tablets, illustrates how different excipients can impact impurity generation under stress conditions. While not specific to the N-Methyl impurity, it demonstrates the principle of excipient compatibility.

| Excipient | Total Unknown Impurities (%) after 3 Days at 80°C (Drug:Excipient Ratio 1:5) |

|---|---|

| Mannitol | 0.02 |

| Low Substituted Hydroxy Propyl Cellulose | 0.01 |

| Crospovidone | 0.02 |

| Hydrogenated Castor Oil | 0.05 |

| Polyethylene Glycol | 0.62 |

| Opadry Pink (Coating System) | 0.06 |

Data adapted from a study by P. Aparna et al. on the generation of unknown impurities in Clopidogrel formulations. The impurities identified in the study were dihydropyridinone and decarbmethoxylated derivatives, not the N-Methyl impurity. The data is presented to illustrate the concept of varying excipient reactivity. derpharmachemica.com

Advanced Formulation Approaches for API Stabilization

Oil-in-Water Emulsions: Formulating Clopidogrel, particularly the free base, in an oil-in-water emulsion has been shown to significantly improve its stability against hydrolytic and thermal degradation. google.comgoogleapis.com By dissolving the API in the oil phase, it is shielded from the aqueous environment, which can contain reactants and promote degradation. This approach has been shown to minimize the formation of hydrolytic impurity A and prevent thermal degradation without the need for antioxidants. google.com

Cyclodextrin Complexation: The use of sulfoalkyl ether cyclodextrins (SAE-CD) can stabilize Clopidogrel by forming an inclusion complex. This molecular encapsulation protects the labile parts of the API from the surrounding environment, reducing chemical degradation and chiral inversion. researchgate.net This stabilization strategy is effective in aqueous solutions and can enhance the API's resistance to hydrolytic, thermal, and photolytic degradation.

The table below summarizes the effectiveness of these advanced formulation strategies in controlling major Clopidogrel impurities, providing a basis for their potential utility in preventing other, less common impurities.

| Formulation Strategy | Target Impurity | Observed Stability Improvement | Reference |

|---|---|---|---|

| Oil-in-Water Emulsion | Impurity A (Hydrolysis) | Minimal hydrolysis (<1.2%) over shelf life, even at alkaline pH. | google.comgoogleapis.com |

| Oil-in-Water Emulsion | Thermal Degradants | Inhibited thermal degradation without antioxidants. | google.com |

| Clopidogrel Resinate (Polymeric Salt) | Total Impurities | Showed fewer impurities than clopidogrel bisulfate under accelerated conditions. | researchgate.netresearchgate.net |

Packaging and Storage Conditions to Prevent Degradation-Related Impurity Build-up

Appropriate packaging and storage are essential to maintain the stability of Clopidogrel formulations and prevent the formation of degradation impurities, including potentially the S-Clopidogrel N-Methyl Impurity. Clopidogrel bisulfate is known to be susceptible to degradation in the presence of moisture and at elevated temperatures. researchgate.netnih.gov

Control of Humidity

Moisture is a critical factor in the degradation of Clopidogrel. Solid-state stability studies have shown that at high relative humidity (RH), such as 75% RH and 85% RH, significant degradation occurs. nih.gov This is often accompanied by physical changes, such as crystal collapse and conversion to an oily paste, indicating the formation of the less stable free base. nih.gov Therefore, packaging should be designed to provide a robust barrier against moisture ingress.

Primary Packaging: High-Density Polyethylene (HDPE) containers with desiccants are commonly used for solid dosage forms to protect them from humidity. Blister packs made from materials with low moisture permeability, such as Aclar® or aluminum/aluminum foil, are also effective.

Moisture Content Control: During manufacturing, controlling the water content of the final formulation is crucial for preventing undesired polymorphic conversions and impurity formation.

Control of Temperature

While polymorphic forms of Clopidogrel bisulfate are relatively resistant to thermal degradation at moderate temperatures (e.g., 40°C and 60°C) in a dry state, the presence of moisture combined with high temperature can accelerate degradation. google.comnih.gov For certain formulations, such as oral suspensions, refrigeration provides better stability and minimizes chiral inversion compared to room temperature storage. glppharmastandards.com

The following table summarizes findings from stability studies on Clopidogrel formulations under different storage conditions, demonstrating the impact of temperature and humidity on impurity levels.

| Formulation Type | Storage Condition | Duration | Key Stability Finding | Reference |

|---|---|---|---|---|

| Clopidogrel Tablets | 40°C / 75% RH (Accelerated) | 1-3 Months | A cluster of unknown impurities increased over time. | derpharmachemica.com |

| Clopidogrel Resinate Tablets | 40°C / 75% RH (Open Dish) | 2 Weeks | Showed less discoloration and fewer impurities compared to Clopidogrel Bisulfate tablets. | researchgate.netresearchgate.net |

| Solid Forms (Polymorphic/Amorphous) | 40°C / 75% & 85% RH | Not Specified | Significant degradation observed at high humidity. | nih.gov |

| Solid Forms (Polymorphic/Amorphous) | 40°C & 60°C / 0% RH | Not Specified | No degradation observed, indicating high stability in dry heat. | nih.gov |

Regulatory Landscape and Quality Assurance of S Clopidogrel N Methyl Impurity

International Conference on Harmonisation (ICH) Guidelines on Impurities in New Drug Substances and Products (Q3A, Q3B)

The International Conference on Harmonisation (ICH) provides a comprehensive framework for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). biotech-spain.comeuropa.eufda.gov These guidelines establish thresholds for reporting, identifying, and qualifying impurities. biotech-spain.comkobia.kr The primary objective is to ensure that impurities are maintained at levels that are safe for human consumption. kobia.kr

According to ICH Q3A and Q3B, impurities are classified into organic, inorganic, and residual solvents. biotech-spain.com S-Clopidogrel N-Methyl Impurity falls under the category of organic impurities, which can arise during the manufacturing process or from the degradation of the drug substance. biotech-spain.comconicet.gov.ar The guidelines mandate that any impurity present above the reporting threshold must be documented in regulatory submissions. biotech-spain.comfda.gov If an impurity exceeds the identification threshold, its chemical structure must be determined. biotech-spain.com Furthermore, if the level surpasses the qualification threshold, the impurity must be assessed for its biological safety. kobia.kr

These guidelines are fundamental for manufacturers to ensure the quality and safety of their products and are a key component of regulatory submissions to health authorities like the FDA and EMA. europa.eumdpi.com

Pharmacopoeial Standards and Monographs (USP, EP) for Clopidogrel (B1663587) Impurity Profiling

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide specific monographs for clopidogrel and its related compounds, which include acceptance criteria for various impurities. researchgate.netsigmaaldrich.comgoogle.com These monographs are legally recognized standards of quality for medicines.

The USP monograph for clopidogrel bisulfate, for instance, lists several related compounds and sets specific limits for each. google.com While S-Clopidogrel N-Methyl Impurity may not be individually named in all monographs, it would fall under the category of "any other single drug-related impurity" or be controlled by the total impurities limit. google.com The USP and EP provide reference standards for known clopidogrel impurities, such as Impurity A, B, and C, to aid in their accurate identification and quantification. sigmaaldrich.com

The impurity profiling required by these pharmacopoeias ensures that the quality of clopidogrel from different manufacturers is consistent and meets the required safety standards. Adherence to these standards is mandatory for a product to be marketed in the respective regions.

Role of Reference Standards in Impurity Control

Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of impurities in a drug substance or product. synzeal.com In the context of clopidogrel, reference standards for known impurities, including S-Clopidogrel N-Methyl Impurity, are crucial for several reasons:

Identification: By comparing the chromatographic retention time or other analytical characteristics of an unknown peak with that of a reference standard, the identity of the impurity can be confirmed.

Quantification: Reference standards are used to create calibration curves, which allow for the accurate determination of the amount of an impurity present in a sample. synzeal.com

Method Validation: They are essential for validating analytical methods to ensure they are accurate, precise, and specific for the intended impurity. synzeal.com

Quality Control: Routine quality control testing relies on reference standards to ensure that batches of the drug substance and product consistently meet the specified impurity limits. synzeal.comaquigenbio.com

Pharmaceutical companies can obtain reference standards from pharmacopoeial bodies like the USP and EP or from specialized suppliers who provide well-characterized compounds with a certificate of analysis. sigmaaldrich.comsynzeal.com

Reporting Thresholds and Qualification of Impurities

The ICH Q3A and Q3B guidelines define specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. biotech-spain.comeuropa.eu These thresholds are crucial for determining the level of scrutiny an impurity must undergo.

| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg/day TDI (whichever is lower) | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg/day TDI (whichever is lower) | 0.05% |

| TDI: Total Daily Intake |

For an impurity like S-Clopidogrel N-Methyl Impurity, if its level in a clopidogrel product exceeds the reporting threshold, it must be reported in the regulatory submission. fda.gov If it surpasses the identification threshold, its structure must be elucidated. biotech-spain.com If the qualification threshold is exceeded, studies must be conducted to justify its safety at that level. kobia.krunr.edu.ar Qualification can be achieved by demonstrating that the impurity is a significant metabolite in animal or human studies, by providing adequate data from the scientific literature, or by conducting specific toxicity studies. unr.edu.ar

Considerations for Potential Genotoxic Impurities in Clopidogrel Derivatives

Genotoxic impurities are compounds that have the potential to damage DNA, which can lead to mutations and potentially cancer. google.com Due to this significant safety concern, the control of genotoxic impurities is a critical aspect of drug development and manufacturing. mdpi.com

For clopidogrel, certain impurities that can form during synthesis or degradation may have genotoxic potential. google.comahajournals.org For example, methyl chloride, a potential genotoxic impurity, can be formed from the hydrolysis of the methyl ester in clopidogrel hydrochloride. google.comahajournals.org The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eueuropa.eu

This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which is a level of exposure for a genotoxic impurity that is considered to pose a negligible risk. For most genotoxic impurities, the TTC is set at 1.5 µg per person per day. google.com Manufacturers must assess the potential for genotoxic impurities to be present in their products and implement control strategies to ensure that exposure remains below this threshold. science24.com

Impact on Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

The control of impurities, including S-Clopidogrel N-Methyl Impurity, has a significant impact on the submission and approval of Abbreviated New Drug Applications (ANDAs) for generic drug products and Drug Master Files (DMFs) for active pharmaceutical ingredients (APIs). synzeal.comaquigenbio.com